molecular formula C21H19N3O2 B4508430 N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No.: B4508430
M. Wt: 345.4 g/mol
InChI Key: DTOCFMBLUMUBCD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features an indene moiety, a pyridazinone ring, and a phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indene derivative, followed by the formation of the pyridazinone ring, and finally, the coupling of these intermediates to form the target compound. Common reagents used in these reactions include acylating agents, oxidizing agents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic effects and mechanisms of action.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to desired therapeutic effects. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide: can be compared with other acetamide derivatives, indene compounds, and pyridazinone analogs.

    Unique Features: The combination of the indene, pyridazinone, and phenyl groups in this compound may confer unique chemical and biological properties, distinguishing it from other similar compounds.

List of Similar Compounds

  • N-(2,3-dihydro-1H-inden-2-yl)-acetamide
  • 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
  • Indene derivatives with various substituents

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-20(22-18-12-16-8-4-5-9-17(16)13-18)14-24-21(26)11-10-19(23-24)15-6-2-1-3-7-15/h1-11,18H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOCFMBLUMUBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
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N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Reactant of Route 3
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N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Reactant of Route 4
N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Reactant of Route 5
N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Reactant of Route 6
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N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

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